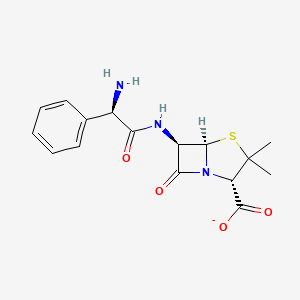
Ampicillin(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ampicillin(1-) is a penicillinate anion. It is a conjugate base of an ampicillin.
Applications De Recherche Scientifique
Medical Uses
Infectious Diseases Treatment
Ampicillin is primarily indicated for the treatment of various bacterial infections, including:
- Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.
- Urinary Tract Infections : Commonly used for infections caused by E. coli and Proteus mirabilis.
- Meningitis : Particularly in cases caused by Neisseria meningitidis.
- Gastrointestinal Infections : Treats conditions like salmonellosis and shigellosis.
- Endocarditis : Often combined with an aminoglycoside for enterococcal strains.
- Sepsis and Otitis Media : Used in severe systemic infections and middle ear infections.
Ampicillin's ability to penetrate the central nervous system makes it particularly effective in treating meningitis, especially when combined with other antibiotics to enhance efficacy against resistant strains .
Prophylactic Applications
Ampicillin is utilized as a prophylactic measure in specific medical scenarios:
- Preventing Early-Onset Neonatal Infections : Administered to pregnant women who are carriers of group B streptococci during labor to prevent transmission to the newborn .
- Dental Procedures : Recommended for patients with a history of rheumatic heart disease to prevent infective endocarditis during dental work .
Innovative Formulations
Recent studies have explored novel formulations of ampicillin to enhance its efficacy:
-
Silver Nanoparticle Formulations : Research has shown that combining ampicillin with silver nanoparticles (Amp-AgNps) significantly enhances its antibacterial properties against multidrug-resistant bacteria. This formulation has demonstrated effectiveness against resistant strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimal inhibitory concentrations (MIC) indicating potent activity compared to traditional formulations .
Bacterial Strain MIC (µg/ml) E. coli 18.75 S. aureus 9.375 Pseudomonas aeruginosa 20 Klebsiella pneumoniae 28.12
Case Studies
-
Ampicillin Resistance in Newborns :
A study conducted on newborns revealed risk factors associated with ampicillin-resistant infections, highlighting that prolonged intrapartum antibiotic use significantly correlates with resistance patterns. The incidence of ampicillin-resistant pathogens remained stable over time, suggesting a need for careful antibiotic stewardship in obstetric care . -
Effectiveness Against Gram-Negative Bacteria :
A clinical trial involving patients with urinary tract infections treated with ampicillin showed favorable outcomes, particularly for infections caused by susceptible strains of E. coli. The study emphasized the importance of monitoring resistance patterns to optimize treatment regimens .
Propriétés
Formule moléculaire |
C16H18N3O4S- |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/p-1/t9-,10-,11+,14-/m1/s1 |
Clé InChI |
AVKUERGKIZMTKX-NJBDSQKTSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















